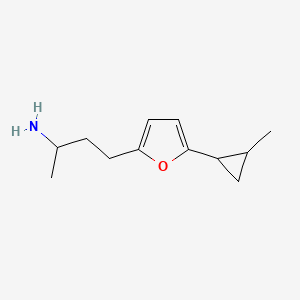

4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-amine

Description

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

4-[5-(2-methylcyclopropyl)furan-2-yl]butan-2-amine |

InChI |

InChI=1S/C12H19NO/c1-8-7-11(8)12-6-5-10(14-12)4-3-9(2)13/h5-6,8-9,11H,3-4,7,13H2,1-2H3 |

InChI Key |

OZNIKWBANZOZTR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C2=CC=C(O2)CCC(C)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Methylcyclopropyl-Substituted Furan

The key challenge is to introduce the 2-methylcyclopropyl group onto the furan ring at the 5-position. Several routes are available:

Method A: Cyclopropylation of Furan Derivatives

This involves electrophilic addition of cyclopropyl groups onto pre-functionalized furan rings. The process can be achieved via cyclopropanation of furan derivatives using diazocompounds or carbenoid reagents.

- Reagents: Diazomethane derivatives or Simmons–Smith reagents (e.g., diiodomethane with zinc-copper couple).

- Procedure: Starting from 2-furancarboxaldehyde, the Simmons–Smith reaction introduces the cyclopropyl group selectively at the 5-position, followed by methylation at the cyclopropyl ring to obtain the 2-methylcyclopropyl substituent.

Method B: Cyclopropylation of Furan-2-yl Precursors

Using metal-catalyzed cyclopropanation (e.g., Rh(II) or Cu(I) catalysts) with cyclopropyl diazocompounds, the cyclopropyl ring can be attached to the furan ring at the desired position.

Methylation of Cyclopropyl Group

Post-cyclopropanation, methylation of the cyclopropyl ring's appropriate position can be performed via radical methylation or nucleophilic substitution strategies, depending on the intermediate.

Functionalization to Introduce the Butan-2-amine Side Chain

Activation of the Furan Ring

The furan ring can be selectively activated at the 2-position via electrophilic substitution or via directed lithiation:

- Directed Lithiation: Using n-Butyllithium at low temperature to lithiate the 2-position, followed by quenching with electrophiles such as bromobutane derivatives to install the butan-2-amine precursor.

Amination of the Side Chain

The amino group can be introduced via nucleophilic substitution or reductive amination :

Reductive Amination: Reacting the aldehyde or ketone precursor with ammonia or primary amines, followed by reduction (e.g., with sodium cyanoborohydride) to form the butan-2-amine chain.

Direct Nucleophilic Substitution: Using halogenated butan-2-amine derivatives to attach the amino group to the activated furan ring.

Coupling Strategies

- One-Pot Synthesis: Combining cyclopropanation, activation, and amination steps in a single reaction vessel to improve efficiency.

- Sequential Synthesis: Isolating intermediates at each stage for purification and subsequent coupling.

Representative Reaction Scheme

Furan-2-carboxaldehyde → Cyclopropanation (via Simmons–Smith or diazocompound) → 2-Methylcyclopropyl-furan derivative

→ Lithiation at 2-position → Alkylation with butan-2-one derivative → Formation of aminoalkyl side chain

→ Reductive amination or nucleophilic substitution → Final compound: 4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-amine

Data Table: Summary of Key Raw Materials and Reactions

| Step | Starting Material | Reagents | Reaction Type | Key Conditions | Purpose |

|---|---|---|---|---|---|

| 1 | Furan-2-carboxaldehyde | Diazomethane / Simmons–Smith reagents | Cyclopropanation | Reflux, inert atmosphere | Attach cyclopropyl group |

| 2 | Cyclopropyl-furan derivative | Methylating agents (e.g., methyl iodide) | Methylation | Base, room temp | Form 2-methylcyclopropyl group |

| 3 | Activated furan | n-Butyllithium | Lithiation | -78°C, inert atmosphere | Functionalize at 2-position |

| 4 | Alkyl halide (butan-2-one derivative) | Ammonia / primary amines | Nucleophilic substitution / reductive amination | Mild heating | Attach aminoalkyl chain |

Chemical Reactions Analysis

Types of Reactions

4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halides, amines, and other nucleophiles in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antibacterial, antifungal, and antiviral activities.

Biological Research: It is used as a probe to study biological pathways and molecular interactions.

Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Key Observations :

- The 2-methylcyclopropyl group in the target compound introduces significant steric bulk compared to the unsubstituted furan in CID 2772029 or the 5-methyl substitution in CAS 19509-75-2. This may enhance membrane permeability or alter binding interactions in biological systems.

Antifungal and Anticancer Potential

- Thiazolyl Hydrazone Derivatives : Compounds with substituted furan rings (e.g., 5-(4-chloro-2-nitrophenyl)furan-2-yl) demonstrated antifungal activity against Candida utilis (MIC = 250 µg/mL) and anticancer effects on MCF-7 cells (IC₅₀ = 125 µg/mL) . The 2-methylcyclopropyl group in the target compound may similarly enhance antifungal or cytotoxic activity by improving target binding or resistance to metabolic degradation.

- Oxadiazole Derivatives : Furan-containing oxadiazoles (e.g., LMM11 with a 5-(furan-2-yl) substituent) were tested for antifungal activity . The target compound’s cyclopropyl group could offer a unique pharmacophore for optimizing such activities.

Toxicity and Selectivity

- The NIH/3T3 cell line toxicity data from thiazolyl hydrazones (IC₅₀ > 500 µg/mL) suggest that furan derivatives with bulky substituents may exhibit selective toxicity. The 2-methylcyclopropyl group in the target compound could further refine this selectivity by reducing off-target interactions.

Biological Activity

4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial, antifungal, and antiviral properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C${17}$H${23}$NO$_2$, with a molecular weight of approximately 273.37 g/mol. The compound features a furan ring substituted with a 2-methylcyclopropyl group and a butan-2-amine side chain, which contributes to its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have shown that it can inhibit the growth of various bacterial strains, potentially through interference with bacterial cell wall synthesis or function.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism of action may involve binding to specific bacterial enzymes, thereby disrupting metabolic processes essential for bacterial survival.

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity against several fungal pathogens. For instance, it has shown effectiveness against Candida albicans and Aspergillus niger.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

The antifungal mechanism is likely related to the alteration of cell membrane integrity or inhibition of fungal enzyme activity.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties as well. In vitro assays indicate its potential to inhibit viral replication in certain viruses, although further research is needed to elucidate the specific mechanisms involved.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Research indicates that it may modulate enzyme or receptor activities, leading to altered signaling pathways associated with cell proliferation and apoptosis.

Interaction Studies

Studies have focused on the binding affinity of this compound to various biological targets. These interactions are crucial for understanding its therapeutic potential and optimizing its structure for improved efficacy.

Case Studies

Recent case studies have highlighted the therapeutic applications of this compound in various disease models:

- Cancer Models : In studies involving human cancer cell lines such as MCF-7 (breast cancer), the compound exhibited cytotoxic effects with IC$_{50}$ values ranging from 0.5 to 3 µM, indicating significant potential for cancer therapy .

- Infection Models : Animal models infected with bacterial pathogens showed improved survival rates when treated with this compound, suggesting its utility as an antibiotic agent.

Q & A

Q. What are the common synthetic routes for 4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves reductive amination between a furan-containing aldehyde (e.g., 5-(2-methylcyclopropyl)furan-2-carbaldehyde) and butan-2-amine. Key steps include:

- Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .

- Catalyst use : Sodium cyanoborohydride or other reducing agents are employed under inert atmospheres to minimize side reactions .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity, critical for downstream applications .

Q. How is the structural characterization of this compound performed to confirm its identity?

- Methodological Answer :

- NMR spectroscopy : - and -NMR identify the methylcyclopropyl group (δ 0.8–1.2 ppm for cyclopropane protons) and furan ring signals (δ 6.0–7.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and validates the spatial arrangement of the methylcyclopropyl substituent .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

- Methodological Answer :

- Variable Temperature (VT) NMR : Detects dynamic processes (e.g., ring puckering in the cyclopropane or furan moieties) that cause signal splitting .

- 2D NMR techniques : COSY and NOESY correlations clarify coupling between protons near the methylcyclopropyl group and furan ring .

- Computational modeling : Density Functional Theory (DFT) simulations predict chemical shifts and compare them with experimental data to identify conformational isomers .

Q. How can the synthetic yield of this compound be improved while minimizing byproducts?

- Methodological Answer :

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C or Ru complexes) may accelerate reductive amination while reducing side reactions .

- Temperature control : Lower temperatures (0–5°C) suppress cyclopropane ring-opening reactions, preserving structural integrity .

- In situ monitoring : Techniques like TLC or inline IR spectroscopy track reaction progress and optimize termination points .

Q. What mechanisms underlie the biological activity of this compound, and how can its target interactions be studied?

- Methodological Answer :

- Receptor binding assays : Radioligand displacement studies (e.g., using -labeled analogs) quantify affinity for serotonin or dopamine receptors, leveraging structural similarities to known bioactive amines .

- Molecular docking : Computational models predict interactions between the methylcyclopropyl-furan moiety and hydrophobic pockets in target proteins .

- Metabolic stability tests : Liver microsome assays assess cytochrome P450-mediated degradation, guiding structural modifications for improved pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.